molecular formula C7H12F3NO B15229427 4-(Trifluoromethyl)azepan-4-ol

4-(Trifluoromethyl)azepan-4-ol

Cat. No.: B15229427
M. Wt: 183.17 g/mol
InChI Key: IPDHAFJZFXZXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)azepan-4-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a trifluoromethyl group attached to an azepane ring, which also contains a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)azepan-4-ol typically involves the introduction of a trifluoromethyl group into an azepane ring. One common method is the reaction of azepane with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)azepan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized azepane derivatives.

Scientific Research Applications

4-(Trifluoromethyl)azepan-4-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)azepan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target molecules. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different structural and functional properties.

    4-(Trifluoromethyl)benzyl alcohol: Similar in having a trifluoromethyl group and a hydroxyl group but attached to a benzyl ring instead of an azepane ring.

Uniqueness: 4-(Trifluoromethyl)azepan-4-ol is unique due to the combination of the azepane ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

IUPAC Name

4-(trifluoromethyl)azepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)2-1-4-11-5-3-6/h11-12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHAFJZFXZXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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